molecular formula C34H37NO3 B12054031 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate CAS No. 355429-42-4

1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12054031
CAS No.: 355429-42-4
M. Wt: 507.7 g/mol
InChI Key: XTUBFVFAKHDCEE-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate: is a complex organic compound with a unique structure that combines a quinoline core with phenyl and heptyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with the appropriate alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and heptyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and Lewis acids (e.g., aluminum chloride) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting quinoline-binding sites.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Biological Studies: It can be used in studies investigating the interaction of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit enzymes that interact with quinoline derivatives, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
  • 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-7-methylquinoline-4-carboxylate

Uniqueness

1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

355429-42-4

Molecular Formula

C34H37NO3

Molecular Weight

507.7 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C34H37NO3/c1-4-6-7-8-10-13-25-17-19-26(20-18-25)31-23-29(28-22-24(3)16-21-30(28)35-31)34(37)38-32(5-2)33(36)27-14-11-9-12-15-27/h9,11-12,14-23,32H,4-8,10,13H2,1-3H3

InChI Key

XTUBFVFAKHDCEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC(CC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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